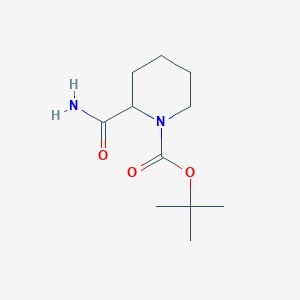

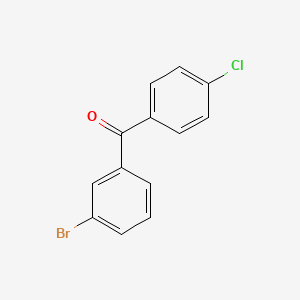

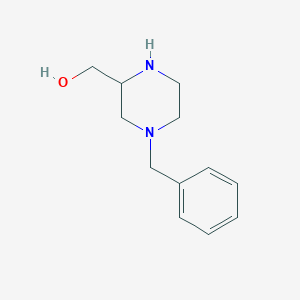

![molecular formula C14H22N2 B1334127 1-[1-(3,4-二甲基苯基)-乙基]-哌嗪 CAS No. 625413-41-4](/img/structure/B1334127.png)

1-[1-(3,4-二甲基苯基)-乙基]-哌嗪

描述

The compound "1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, antimicrobial properties, and as anti-malarial agents. The papers provided discuss different piperazine derivatives and their synthesis, molecular structure, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives varies depending on the desired functional groups and the target compound's complexity. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives involves a six-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield . Another example includes the synthesis of novel derivatives involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttrium oxide catalyst in ethanol . These methods highlight the intricate processes required to create specific piperazine derivatives with desired biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their pharmacological properties. The crystal structures of certain derivatives reveal the importance of specific functional groups and their spatial arrangement for biological activity. For example, the study of anti-malarial piperazine derivatives shows that the presence of hydroxyl groups, benzyl groups, and methylene substituents are significant for activity . The molecular conformation and the presence of intermolecular hydrogen bonds also play a role in the compound's effectiveness.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions to achieve the desired modifications in their structure. These reactions include Claisen Schmidt condensation, Mannich's reaction, and cyclization with hydroxylamine hydrochloride . The choice of reaction and conditions can significantly affect the yield and purity of the final product, as well as its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, crystallinity, and stability. The study of polymorphic crystalline forms of a piperazine dione derivative shows different hydrogen-bonding networks, which can influence the compound's solubility and bioavailability . Additionally, the chromatographic separation of enantiomers of 1,4-disubstituted piperazines on carbohydrate chiral stationary phases indicates the impact of structural differences on physical properties like retention time .

科学研究应用

抗微生物活性

1-[1-(3,4-二甲基苯基)-乙基]-哌嗪衍生物显示出显著的抗微生物活性。例如,通过环缩合合成的化合物,涉及二乙酰基、芳香醛、2-(哌嗪-1-基)乙胺和醋酸铵,使用SO4²⁻/Y2O3作为催化剂,表现出优异的抗菌和抗真菌活性,与标准药物(Rajkumar et al., 2014)相比具有明显优势。

神经保护应用

某些1-[1-(3,4-二甲基苯基)-乙基]-哌嗪衍生物,如二甲基碳酸酯衍生物,已被探索其神经保护性质,特别是在治疗阿尔茨海默病方面。这些化合物抑制乙酰胆碱酯酶活性,增强乙酰胆碱水平,并表现出抗氧化性和对Ab42毒性的神经保护作用,暗示了它们在神经退行性疾病的多靶治疗方法中的潜力(Lecanu et al., 2010)。

代谢研究

对某些1-[1-(3,4-二甲基苯基)-乙基]-哌嗪衍生物的代谢途径进行了广泛研究。例如,一种抗抑郁药Lu AA21004经代谢形成各种代谢物,包括4-羟基苯代谢物、亚砜和N-羟基哌嗪。这些研究有助于理解药物代谢和潜在相互作用(Hvenegaard et al., 2012)。

多巴胺受体相互作用

取代的1-[1-(3,4-二甲基苯基)-乙基]-哌嗪化合物显示出与多巴胺受体的相互作用。研究表明它们有潜力从结合位点中排挤多巴胺,暗示了在神经科学研究和药物开发中的应用(van der Zee & Hespe, 1985)。

杀虫剂开发

1-[1-(3,4-二甲基苯基)-乙基]-哌嗪的结构已被用作设计新型杀虫剂的支架。这些衍生物对军虫等害虫显示出有希望的生物活性,表明它们在农业应用中的潜力(Cai et al., 2010)。

生物合成研究

对某些1-[1-(3,4-二甲基苯基)-乙基]-哌嗪衍生物的N-氧化物/N-葡萄糖醛酸盐代谢进行了研究和鉴定。这些研究对于了解这些化合物在生物系统中的代谢命运至关重要(Uldam et al., 2011)。

安全和危害

未来方向

属性

IUPAC Name |

1-[1-(3,4-dimethylphenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-5-14(10-12(11)2)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZHKDIPORTYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

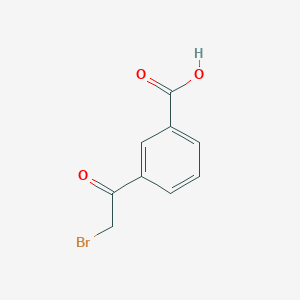

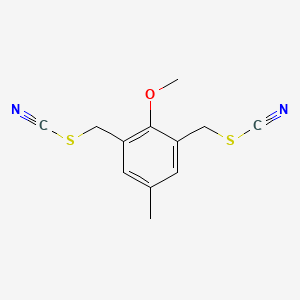

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

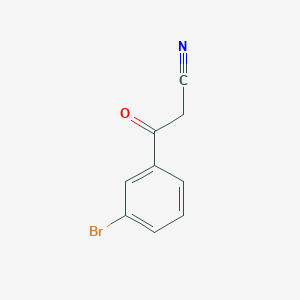

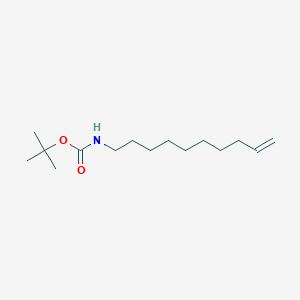

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)